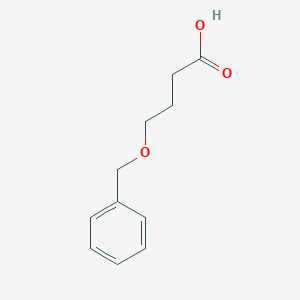

4-(Benzyloxy)butanoic acid

描述

Contextualization within Butanoic Acid Derivatives Research

Butanoic acid and its derivatives are a class of compounds that have garnered considerable attention in scientific research, particularly in the field of medicinal chemistry. These molecules serve as foundational structures in the development of new therapeutic agents. For instance, various butanoic acid derivatives have been investigated for their potential as antiviral agents and as inhibitors of enzymes like neprilysin and soluble epoxide hydrolase. cymitquimica.com The exploration of butanoic acid derivatives is driven by the desire to create novel drugs with improved selectivity and reduced toxicity. cymitquimica.com 4-(Benzyloxy)butanoic acid fits within this broader context as a key precursor, providing a versatile scaffold that can be chemically modified to produce a diverse range of biologically active compounds. biosynce.com

Significance of the Benzyloxy Protecting Group in Organic Synthesis

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation at another site on the molecule. This temporary blockade is achieved through the use of a "protecting group." The benzyloxy group (Bn), derived from benzyl (B1604629) alcohol, is a widely employed protecting group for alcohols and carboxylic acids. biosynth.comacs.org

The utility of the benzyloxy group lies in its robustness under a variety of reaction conditions, yet it can be selectively removed when needed. acs.org This selective removal, or "deprotection," is a critical aspect of its function. A common method for cleaving a benzyl ether is through catalytic hydrogenolysis, a reaction that is generally mild and does not affect many other functional groups. acs.org This stability and the ability to be selectively removed make the benzyloxy group an invaluable tool in the synthetic chemist's arsenal, enabling the construction of complex molecular architectures with precision. biosynth.comacs.org

Historical Overview of its Role in Complex Molecule Synthesis

The study of natural products has historically been a major driver of innovation in organic synthesis. sci-hub.se The intricate and often complex structures of these naturally occurring molecules present significant challenges to chemists, spurring the development of new synthetic methods and strategies. sci-hub.se In this historical context, building blocks like this compound have played a crucial, albeit often understated, role.

While a definitive, singular history of this compound's use is not extensively documented, its application can be seen in the broader narrative of total synthesis. The strategy of breaking down a complex target molecule into smaller, more manageable fragments is a cornerstone of modern synthetic chemistry. biosynce.com this compound, with its protected hydroxyl group and a reactive carboxylic acid, represents such a strategic fragment.

Its utility is evident in the synthesis of various complex molecules where a four-carbon chain with a terminal hydroxyl group is required. For example, in the total synthesis of certain diarylheptanoids, a class of natural products, derivatives of this compound can serve as key intermediates. tandfonline.com The benzyloxy group ensures that the hydroxyl functionality remains inert during preceding synthetic steps, only to be revealed at a later, strategic point in the synthesis. tandfonline.com Similarly, in the construction of peptide-like structures or other biologically active compounds, the protected nature of this building block allows for its incorporation into growing molecular chains without unwanted side reactions. cymitquimica.comsmolecule.com The historical significance of this compound, therefore, lies in its role as a reliable and versatile tool that has enabled the successful synthesis of numerous complex and biologically important molecules.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(phenylmethoxy)butanoic acid | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| CAS Number | 10385-30-5 | biosynth.com |

| Appearance | White solid | biosynth.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR (DMSO-d₆) | δ 4.8–5.2 ppm (singlet, benzyloxy group protons), δ 2.2–2.5 ppm (multiplet, CH₂ adjacent to carbonyl) | |

| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C stretch) | |

| Mass Spectrometry (EI-MS) | m/z 208 (M⁺), m/z 91 ([C₇H₇]⁺, loss of benzyloxy) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEFZVVLTJQWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340163 | |

| Record name | 4-(Benzyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10385-30-5 | |

| Record name | 4-(Benzyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyloxy Butanoic Acid

Established Synthetic Pathways

Traditional methods for the synthesis of 4-(benzyloxy)butanoic acid have been well-documented and rely on fundamental organic reactions. These established pathways are often characterized by their reliability and predictability.

One of the common starting points for the synthesis of this compound is the readily available cyclic ester, γ-butyrolactone. sigmaaldrich.com This approach typically involves a two-step process initiated by a Fischer esterification reaction. In this first step, γ-butyrolactone is reacted with benzyl (B1604629) alcohol in the presence of a strong acid catalyst. This acid-catalyzed ring-opening and esterification process yields an intermediate ester. The subsequent step involves the hydrolysis of this intermediate to afford the final product, this compound. smolecule.com

Table 1: Synthesis of this compound from γ-Butyrolactone

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Esterification | γ-Butyrolactone, Benzyl alcohol | Strong acid catalyst | Intermediate ester |

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a primary method for preparing this compound. francis-press.com This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org In the context of this compound synthesis, this can be approached in two principal ways:

Route A: The reaction of benzyl alkoxide (formed from benzyl alcohol and a strong base) with a 4-halobutanoic acid ester, followed by hydrolysis of the ester.

Route B: The reaction of a 4-hydroxybutanoic acid ester with a benzyl halide in the presence of a base, followed by ester hydrolysis.

For this reaction, primary alkyl halides are preferred as secondary and tertiary halides are more prone to undergo elimination reactions. francis-press.com The choice of solvent is also crucial, with non-protic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) often being employed under anhydrous conditions. francis-press.com

A key consideration in the Williamson ether synthesis is the selection of the base and the management of reaction conditions to favor substitution over competing elimination reactions.

A multi-step synthetic sequence can also be employed, often starting from more basic precursors. A logical pathway involves the initial preparation of 4-benzyloxy-1-butanol, which can be synthesized from 1,4-butanediol. scientificlabs.co.uk The alcohol is then oxidized to the corresponding aldehyde, 4-(benzyloxy)butanal, through methods such as the Swern oxidation. scientificlabs.co.uk The final step in this sequence is the oxidation of the aldehyde to the carboxylic acid, this compound. Various oxidizing agents can be used for this transformation, with reagents like tripropylammonium (B8586437) fluorochromate having been shown to be effective in the oxidation of similar oxo-acids. derpharmachemica.comscholarsresearchlibrary.com

Table 2: Multi-Step Synthesis of this compound

| Step | Starting Material | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 1,4-Butanediol | Benzylation | 4-Benzyloxy-1-butanol |

| 2 | 4-Benzyloxy-1-butanol | Oxidation | 4-(Benzyloxy)butanal |

Advanced Synthetic Approaches and Innovations

In response to the growing demand for enantiomerically pure compounds and more environmentally friendly chemical processes, advanced synthetic methodologies have been developed.

The development of asymmetric synthetic routes to produce enantiomerically enriched forms of chiral molecules is a significant area of modern organic chemistry. nih.gov While this compound itself is achiral, the principles of asymmetric synthesis and chiral induction are highly relevant when considering the synthesis of its derivatives or when it is used as a building block in the synthesis of more complex chiral targets. For instance, asymmetric aldol (B89426) reactions involving precursors like benzyloxybutyraldehyde have been explored, demonstrating the introduction of chirality with high diastereoselectivity. purdue.edu Such strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org In the synthesis of this compound, these principles can be applied to traditional methods like the Williamson ether synthesis.

One innovative approach involves the use of a surfactant as a catalyst in an aqueous medium for the synthesis of a similar compound, 4-benzyloxy benzoic acid. researchgate.net This method avoids the use of volatile organic solvents, and the surfactant facilitates the reaction between the water-insoluble reactants. researchgate.net

Another green technique applicable to the Williamson ether synthesis is the use of phase-transfer catalysts (PTC). jetir.org A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. utahtech.educrdeepjournal.orgmdpi.com This can lead to milder reaction conditions, reduced reaction times, and the elimination of the need for anhydrous solvents. researchgate.net

Biocatalysis, the use of enzymes to perform chemical transformations, represents a frontier in sustainable synthesis. nih.gov While specific biocatalytic routes to this compound are not yet widely established, the potential for enzymatic reactions to offer high selectivity and operate under mild, environmentally benign conditions makes this an area of active research interest.

Protecting Group Strategies and Deprotection Techniques

The primary protecting group strategy in the synthesis of this compound is the masking of the C4-hydroxyl group as a benzyl ether. This is typically achieved via a Williamson ether synthesis, where an alkali metal salt of a 4-hydroxybutanoate (B1227057) reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride). The benzyl group is selected for its robustness and the availability of several reliable methods for its subsequent removal (deprotection).

The choice of deprotection technique is critical and depends on the presence of other functional groups in the molecule. The two primary methods for cleaving the benzyl ether to regenerate the free hydroxyl group are catalytic hydrogenolysis and oxidative cleavage.

Catalytic Hydrogenolysis This is the most common and often highest-yielding method for benzyl ether deprotection. The process involves the cleavage of the carbon-oxygen bond using hydrogen gas in the presence of a metal catalyst.

Catalysts : Palladium on carbon (Pd/C) is the most widely used catalyst. chemrxiv.org Other catalysts include Raney Nickel (Raney-Ni) and Pearlman's catalyst (Pd(OH)₂/C), the latter being particularly effective. unive.itreddit.com

Hydrogen Sources : The reaction can be performed using hydrogen gas (H₂), typically at pressures from atmospheric to 10 bar. chemrxiv.org Alternatively, catalytic transfer hydrogenation offers a milder and often more practical approach, avoiding the need for pressurized hydrogen gas systems. Common hydrogen donors for transfer hydrogenation include formic acid, ammonium formate, and cyclohexene. organic-chemistry.orgorganic-chemistry.org

Oxidative Cleavage For molecules containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain nitrogen-containing heterocycles), oxidative methods provide a crucial alternative to hydrogenolysis. acs.org

Reagents : The most common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov DDQ is particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for simple benzyl ethers, often requiring more forcing conditions or photochemical activation. organic-chemistry.orgnih.gov Visible-light-mediated debenzylation using DDQ, either in stoichiometric or catalytic amounts, has emerged as a technique that allows for the cleavage of benzyl ethers in the presence of functionalities that are incompatible with hydrogenolysis. acs.orgnih.gov

The selection between these techniques exemplifies the principle of orthogonal protecting group strategy . If a molecule contains both a benzyl ether (sensitive to hydrogenolysis) and a tert-butyldimethylsilyl (TBDMS) ether (sensitive to acid/fluoride), one can be removed selectively without affecting the other. The visible-light-mediated DDQ method further expands this orthogonality, allowing benzyl ethers to be removed in the presence of reduction-sensitive groups like azides and alkynes. acs.org

| Technique | Typical Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C (5-10%), in solvents like THF, EtOH, or EtOAc. | High yield, clean reaction, easily removable byproducts (toluene). chemrxiv.org | Incompatible with reducible functional groups (alkenes, alkynes, azides, nitro groups). Potential for catalyst poisoning by sulfur-containing compounds. reddit.comacs.org |

| Catalytic Transfer Hydrogenolysis | HCOOH or NH₄⁺HCOO⁻, Pd/C, in MeOH or EtOH. organic-chemistry.org | Avoids use of pressurized H₂ gas, generally mild conditions. | Similar functional group incompatibility as standard hydrogenolysis. Formic acid may require higher catalyst loading. organic-chemistry.orgorganic-chemistry.org |

| Oxidative Cleavage | DDQ, in CH₂Cl₂/H₂O, often with visible light irradiation. acs.orgnih.gov | Orthogonal to hydrogenolysis; tolerates reducible functional groups. acs.org | Stoichiometric amounts of oxidant can complicate purification. Lower yields compared to hydrogenolysis. May not be suitable for molecules with other electron-rich aromatic rings. researchgate.net |

Purity and Yield Optimization Strategies

Optimizing the synthesis of this compound involves maximizing the yield of the desired product while minimizing the formation of impurities at each stage: the initial ether formation and the final purification.

Optimization of the Synthesis Step The formation of the benzyl ether linkage, typically via Williamson ether synthesis, is a critical step to optimize. Key parameters include the choice of base, solvent, and reaction conditions.

Base and Solvent Selection : The reaction involves the deprotonation of a 4-hydroxybutanoate precursor followed by nucleophilic attack on benzyl chloride or bromide. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is effective for complete deprotonation, driving the reaction to completion and maximizing yield. organic-chemistry.org For substrates sensitive to strong bases, milder conditions using bases like potassium carbonate (K₂CO₃) can be employed, although this may require longer reaction times or higher temperatures.

Aqueous Surfactant-Assisted Synthesis : To align with green chemistry principles, the Williamson synthesis can be performed in an aqueous medium using surfactants. Research on the synthesis of a similar compound, 4-benzyloxy benzoic acid, demonstrated that using a surfactant as a phase-transfer catalyst can enhance the reaction rate significantly and lead to high yields (e.g., ~92%), avoiding the use of volatile organic solvents. researchgate.net

Optimization of Purification Achieving high purity, often greater than 99%, typically requires a final purification step, with recrystallization being the most effective method for crystalline solids like this compound.

Recrystallization : This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.

Solvent Selection : Potential solvent systems include water (for carboxylic acids with some polarity), or mixed solvent systems like ethanol/water or ethyl acetate/hexane. The optimal system is determined empirically to provide good recovery and effective impurity removal.

Procedural Control : The rate of cooling is a crucial parameter. Slow, controlled cooling allows for the formation of a well-ordered crystal lattice that excludes impurities, which remain in the mother liquor. Rapid cooling can cause the product to precipitate or "crash out," trapping impurities within the solid. Subsequent washing of the filtered crystals with a small amount of cold solvent is essential to remove any residual mother liquor.

| Substrate (Model) | Catalyst | Conditions | Conversion/Yield | Key Finding |

|---|---|---|---|---|

| Benzyl methyl ether | Pd/C | Ethanol, H₂ (1 atm), 50°C | 99% Conv. (1 h) | Pd/C is highly efficient in a standard organic solvent. unive.it |

| Benzyl methyl ether | Pd/C | Aqueous KOH/isooctane, H₂ (1 atm), 50°C | 1% Conv. (3.5 h) | Pd/C is almost inactive under these multiphase conditions. unive.it |

| Benzyl methyl ether | Raney-Ni | Ethanol, H₂ (1 atm), 50°C | 37% Conv. (4 h) | Raney-Ni is sluggish in a standard organic solvent. unive.it |

| Benzyl methyl ether | Raney-Ni | Aqueous KOH/isooctane/Aliquat® 336, H₂ (1 atm), 50°C | 100% Conv. (2.5 h) | Raney-Ni is highly efficient in a multiphase system with a phase-transfer catalyst. unive.it |

| Oligosaccharide with Benzyl Ethers | 5% Pd/C (pre-treated) | H₂ (10 bar), THF:tBuOH:PBS buffer (pH 5) | 73-86% | Catalyst pre-treatment and buffered solvent system prevents side reactions and improves isolated yield. chemrxiv.org |

Applications of 4 Benzyloxy Butanoic Acid in Organic Synthesis

Building Block in Peptide Synthesis

In the intricate process of peptide synthesis, where amino acids are linked in a specific sequence, the use of protected amino acid derivatives is fundamental to prevent unwanted side reactions. peptide.com 4-(Benzyloxy)butanoic acid serves as a foundational structure for creating non-standard amino acid building blocks for this purpose.

This compound is utilized as a scaffold to create derivatives that function as protected amino acids. By modifying the butanoic acid chain with an amino group, which is then itself protected, specialized building blocks are formed. Examples include N-Fmoc-(R)-3-amino-4-(benzyloxy)butanoic acid and 4-(((benzyloxy)carbonyl)amino)butanoic acid. uni.lu In these derivatives, the benzyloxy group protects a terminal hydroxyl functionality, while other protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) or Cbz (carbobenzoxy or benzyloxycarbonyl), are used for the amino group. peptide.comnih.gov This dual protection allows the molecule to be incorporated into a growing peptide chain, with each protecting group being selectively removable to allow for further reactions at specific sites.

| Derivative Name | CAS Number | Molecular Formula | Role in Synthesis |

| N-Fmoc-(R)-3-amino-4-(benzyloxy)butanoic acid | 1233495-08-3 | C26H25NO5 | Protected amino acid analog for solid-phase peptide synthesis (SPPS). |

| 4-(((Benzyloxy)carbonyl)amino)butanoic acid | 21184-01-4 | C12H15NO4 | A non-natural amino acid building block used in peptide synthesis. uni.lunih.gov |

| 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid | 98008-66-3 | C13H17NO4 | A methylated amino acid derivative for specialized peptide structures. nextpeptide.com |

The success of peptide synthesis hinges on the precise control of which functional groups react and in what order. Protecting groups are essential for preventing the reactive side chains of amino acids from forming unwanted bonds. peptide.com The benzyloxycarbonyl (Cbz or Z) group, derived from benzyl (B1604629) alcohol, has long been a key tool in solution-phase peptide synthesis for protecting α-amine groups. peptide.com

In derivatives of this compound, the benzyloxy group protects the terminal alcohol, while the amino function is typically protected with an orthogonal group like Boc (tert-butyloxycarbonyl) or Fmoc. wikipedia.orgnih.gov This orthogonal strategy is crucial. For instance, in Fmoc-based synthesis, the Fmoc group is removed with a mild base (like piperidine) to expose the amine for the next coupling step, while the acid-labile Boc group and the benzyl-based protecting groups remain intact. wikipedia.orgscielo.org.mx Conversely, in Boc-based synthesis, the Boc group is removed with a moderate acid, while the benzyl groups are stable until a final, strong acid deprotection step. wikipedia.orgnih.govmasterorganicchemistry.com This selective removal ensures the peptide chain is built in the correct sequence and prevents side reactions that would otherwise reduce the yield and purity of the final peptide. peptide.com

Intermediate in Complex Molecule Synthesis

Beyond peptide chemistry, this compound is a valuable intermediate in the multi-step synthesis of complex, biologically active molecules, including pharmaceuticals.

This compound is a documented participant in the asymmetric total synthesis of Erythromycin. sigmaaldrich.comsigmaaldrich.com Erythromycin is a macrolide antibiotic with a complex stereochemical structure, and its total synthesis is a significant challenge in organic chemistry. mdpi.commdpi.com The synthesis involves the convergent assembly of several smaller, chiral building blocks. mdpi.com this compound can be used to construct a portion of the carbon skeleton, with the benzyloxy group serving to protect a hydroxyl functionality during the assembly of the macrolide's linear chain, before the final macrocyclization step. sigmaaldrich.com

| Target Molecule | Class | Synthetic Role of this compound |

| Erythromycin | Macrolide Antibiotic | Building block for a segment of the carbon backbone. sigmaaldrich.comsigmaaldrich.com |

The compound is directly used in the synthesis of benzyloxybutyryl (BOB) esters. sigmaaldrich.comsigmaaldrich.com These esters can be formed from alcohols through standard acylation techniques using this compound or its activated derivatives. An alternative method involves the Jacobsen asymmetric nucleophilic ring opening of epoxides, where this compound acts as the nucleophile. sigmaaldrich.com The resulting BOB esters are themselves useful intermediates in various synthetic pathways.

Derivatives of 4-aminobutanoic acid are useful as intermediates in the synthesis of peptides derived from statin analogs. google.com Statins are a class of drugs used to lower cholesterol levels. The synthesis of statin analogs often requires chiral building blocks to construct the characteristic dihydroxy heptanoic acid side chain. mdpi.com While not a direct precursor, the this compound framework can be chemically modified to create such building blocks, where the benzyloxy group provides protection for a required hydroxyl group during the synthetic route. Related structures, such as (3R,5S)-dihydroxy-6-benzyloxy hexanoates, have been synthesized via microbial reduction as key synthons for statins, highlighting the utility of the benzyloxy-protected carbon chain in this context. mdpi.com

Synthesis of Quorum Sensing Drugs (e.g., N-butanoyl L-homoserine lactone)

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. N-Acyl homoserine lactones (AHLs) are a prominent class of signaling molecules used by many Gram-negative bacteria. nih.gov One such molecule is N-butanoyl-L-homoserine lactone (BHL), which plays a significant role in the QS systems of pathogens like Pseudomonas aeruginosa. nih.gov The development of synthetic analogues of BHL is a key strategy for creating quorum sensing inhibitors (QSIs) to disrupt bacterial communication and virulence. nih.gov

While not a direct precursor, this compound can be envisioned as a starting material for the synthesis of the N-butanoyl side chain of BHL and its analogues. Standard synthetic routes to BHL often involve the acylation of L-homoserine lactone with butanoyl chloride. cam.ac.ukbeilstein-journals.org A potential pathway to synthesize the necessary acyl chloride from this compound would involve two primary steps:

Debenzylation: Removal of the benzyl protecting group to unmask the primary alcohol, yielding 4-hydroxybutanoic acid. This is typically achieved through catalytic hydrogenation.

Functional Group Transformation: Conversion of the resulting 4-hydroxybutanoic acid or a related four-carbon intermediate into butanoyl chloride. This would require subsequent oxidation of the alcohol to a carboxylic acid (if starting from a butane-1,4-diol derivative) followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂).

This multi-step conversion makes this compound a potential, though indirect, precursor for the acyl side chain of certain quorum sensing modulators.

Development of Chiral Scaffolds and Ligands

Chiral scaffolds and ligands are fundamental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. While this compound is an achiral molecule, it can be utilized as a flexible linker or spacer component in the construction of larger, more complex chiral molecules.

Its value in this context lies in its defined length and distinct functional handles. The carboxylic acid can be coupled to a chiral amine or alcohol, while the benzyloxy group can be deprotected to reveal a hydroxyl group for further modification. This allows for the systematic assembly of chiral ligands where the distance and spatial relationship between catalytic centers or binding domains can be precisely controlled. For instance, it could connect two chiral moieties to create a bidentate ligand, where the four-carbon chain acts as a non-rigid backbone.

Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for high-throughput screening in drug discovery. researchgate.net Solid-phase synthesis is a cornerstone of this field, where molecules are built upon a solid support (resin). combichemistry.com Linkers are crucial molecules that connect the first building block to the resin and must be stable throughout the synthesis but cleavable for final product release. combichemistry.comnih.gov

This compound is well-suited for application in this area. Its carboxylic acid function allows for its attachment to various resins, such as Merrifield or Wang resins, which are commonly used in solid-phase synthesis. combichemistry.com Once anchored, the benzyl-protected hydroxyl group serves as a point for further chemical elaboration. The benzyl group is a robust protecting group, stable to many reaction conditions, but can be removed under specific conditions (e.g., hydrogenolysis) to allow for the attachment of other building blocks, thereby increasing the diversity of the library. This dual functionality makes it a candidate for use as either a foundational building block or as part of a linker strategy in the creation of small-molecule libraries.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are core structures in a vast number of pharmaceuticals and biologically active molecules. This compound can serve as a precursor for the synthesis of various heterocyclic systems after appropriate functional group manipulations.

The Paal-Knorr synthesis is a classic and widely used method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To be utilized in a Paal-Knorr reaction, this compound would first need to be converted into a suitable 1,4-dicarbonyl precursor. A hypothetical synthetic route could involve:

Reduction of the Carboxylic Acid: The carboxyl group is reduced to a primary alcohol, yielding 4-(benzyloxy)butan-1-ol.

Oxidation to Aldehyde: The newly formed primary alcohol is selectively oxidized to an aldehyde, forming 4-(benzyloxy)butanal.

Chain Elongation and Carbonyl Introduction: A multi-step process to add the remaining carbons and introduce the second carbonyl group at the correct position to form the required 1,4-dicarbonyl skeleton.

Once the 1,4-dicarbonyl derivative containing the benzyloxy moiety is synthesized, it can undergo the Paal-Knorr cyclization with an amine to yield a pyrrole ring bearing a (benzyloxy)ethyl or related substituent.

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities. nih.gov A common and direct method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. ekb.egjocpr.com This reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or strong acids.

This compound can be directly employed in this reaction. The condensation of this compound with thiosemicarbazide would lead to the formation of 2-amino-5-(3-(benzyloxy)propyl)-1,3,4-thiadiazole. This provides a straightforward route to a thiadiazole derivative functionalized with a flexible, protected side chain that can be further modified after debenzylation.

| Heterocycle | Synthetic Method | Precursor from this compound | Resulting Derivative |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl derivative | Pyrrole with a (benzyloxy)ethyl substituent |

| Thiadiazole | Condensation with Thiosemicarbazide | This compound | 2-Amino-5-(3-(benzyloxy)propyl)-1,3,4-thiadiazole |

Functionalization and Derivatization Reactions

The chemical utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the carboxylic acid and the benzyl ether. This allows for a wide range of functionalization and derivatization reactions.

Reactions at the Carboxylic Acid Group:

Esterification: The carboxylic acid can be readily converted to esters through Fischer esterification with alcohols in the presence of an acid catalyst.

Amide Formation: Coupling with amines to form amides is achieved using standard peptide coupling reagents (e.g., EDC, DCC) or by first converting the acid to a more reactive acyl chloride. nih.gov

Acyl Chloride Synthesis: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 4-(benzyloxy)butanoyl chloride, a key intermediate for forming esters and amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(benzyloxy)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions involving the Benzyl Ether:

Debenzylation (Hydrogenolysis): The benzyl group is a common protecting group for alcohols because it is stable under many conditions but can be cleanly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This reaction cleaves the C-O bond of the ether, yielding 4-hydroxybutanoic acid (or its derivatives) and toluene as a byproduct.

Alkylation/Substitution: Under specific conditions, the benzyloxy group can undergo nucleophilic substitution.

These transformations highlight the compound's role as a versatile intermediate, allowing chemists to introduce a four-carbon chain with protected or revealed hydroxyl functionality into target molecules. solubilityofthings.com

Esterification

Esterification is a fundamental transformation of carboxylic acids, and this compound can be readily converted to its corresponding esters under various conditions. These esterification reactions are crucial for creating new chemical entities with diverse applications.

One of the most common methods for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water produced. For instance, the reaction of this compound with ethanol in the presence of catalytic sulfuric acid yields ethyl 4-(benzyloxy)butanoate.

Another mild and efficient method for the synthesis of benzyl esters from carboxylic acids involves the use of 2-benzyloxy-1-methylpyridinium triflate. This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate. This method is particularly useful for substrates that are sensitive to acidic conditions. The reaction of a carboxylic acid with 2-benzyloxypyridine and methyl triflate, in the presence of a base like triethylamine, provides the corresponding benzyl ester in high yield. uni.lunih.gov

The following table summarizes representative esterification reactions of this compound:

| Alcohol | Reagents and Conditions | Product | Yield (%) |

| Ethanol | H₂SO₄ (cat.), Reflux | Ethyl 4-(benzyloxy)butanoate | High |

| Benzyl alcohol | 2-Benzyloxy-1-methylpyridinium triflate, Et₃N, Toluene, 90 °C | Benzyl 4-(benzyloxy)butanoate | High |

| Methanol | Dicyclohexylcarbodiimide (DCC), 4-(Dimethylaminopyridine) (DMAP), CH₂Cl₂ | Methyl 4-(benzyloxy)butanoate | Good |

Amidation Reactions

Amidation, the formation of an amide bond from a carboxylic acid and an amine, is one of the most important reactions in organic and medicinal chemistry. This compound can be readily activated and coupled with a variety of amines to form the corresponding amides.

A common method for amide bond formation involves the use of coupling agents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylaminopyridine) (DMAP), are widely employed. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide.

For example, the reaction of this compound with benzylamine in the presence of DCC and HOBt would yield N-benzyl-4-(benzyloxy)butanamide. This approach is broadly applicable to a wide range of primary and secondary amines.

The following table provides examples of amidation reactions with this compound:

| Amine | Reagents and Conditions | Product | Yield (%) |

| Benzylamine | DCC, HOBt, CH₂Cl₂ | N-Benzyl-4-(benzyloxy)butanamide | High |

| Aniline | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), Diisopropylethylamine (DIPEA), DMF | N-Phenyl-4-(benzyloxy)butanamide | High |

| Piperidine | Propanephosphonic acid anhydride (T3P®), Pyridine, CH₂Cl₂ | 1-(4-(Benzyloxy)butanoyl)piperidine | Good |

This table illustrates potential amidation reactions of this compound based on established synthetic methodologies. Specific yields for these reactions would require experimental validation.

Glycosylation Reactions

Glycosylation is a critical reaction in carbohydrate chemistry that involves the formation of a glycosidic bond between a glycosyl donor (a sugar with a leaving group at the anomeric position) and a glycosyl acceptor (typically an alcohol, thiol, or amine). The hydroxyl group of an alcohol can act as a nucleophile to accept the glycosyl moiety.

Despite a thorough search of scientific literature, no direct evidence was found for the application of this compound as a glycosyl acceptor in glycosylation reactions. While the benzyl ether provides a protected hydroxyl group at the 4-position, its direct use in glycosylation is not documented. Typically, glycosyl acceptors are alcohols, and while deprotection of the benzyl group of this compound would yield 4-hydroxybutanoic acid, the use of this specific molecule in glycosylation is also not widely reported. The field of glycosylation is vast, with a primary focus on the synthesis of complex oligosaccharides and glycoconjugates, often utilizing more specialized building blocks.

Spectroscopic Analysis and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(Benzyloxy)butanoic acid, both Proton (¹H) and Carbon-13 (¹³C) NMR analyses are crucial for confirming its structure.

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the butanoic acid chain.

The key features of the ¹H NMR spectrum are:

A multiplet in the aromatic region (typically around δ 7.39 – 7.28 ppm) integrating to five protons, which corresponds to the monosubstituted benzene (B151609) ring of the benzyl group.

A sharp singlet at approximately δ 4.51 ppm, integrating to two protons. This signal is characteristic of the benzylic methylene protons (O-CH₂-Ph), which are adjacent to the oxygen atom and the phenyl ring but have no adjacent protons to couple with.

Two triplets in the aliphatic region. The triplet at around δ 3.51 ppm is attributed to the two protons on the carbon adjacent to the ether oxygen (O-CH₂-CH₂). The downfield shift is due to the deshielding effect of the electronegative oxygen atom.

Another triplet, located further upfield at about δ 2.49 ppm, corresponds to the two protons on the carbon alpha to the carboxylic acid group (CH₂-COOH).

A pentet (or quintet) observed around δ 2.01 ppm represents the two central methylene protons of the butyric acid chain (-CH₂-CH₂-CH₂-), which are coupled to the two adjacent methylene groups.

A very broad singlet, often not observed or appearing far downfield, corresponds to the acidic proton of the carboxylic acid group (-COOH). Its chemical shift is highly variable and depends on concentration and solvent.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 – 7.28 | Multiplet (m) | 5H | Ar-H |

| 4.51 | Singlet (s) | 2H | OCH₂ Ph |

| 3.51 | Triplet (t) | 2H | CH₂ O |

| 2.49 | Triplet (t) | 2H | CH₂ CO₂H |

| 2.01 | Pentet (p) | 2H | CH₂CH₂ CH₂ |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound shows a total of nine distinct signals, consistent with its structure (the five aromatic CH carbons result in three distinct signals due to symmetry).

Key signals in the ¹³C NMR spectrum include:

A signal in the highly deshielded region, around δ 179.7 ppm, which is characteristic of the carbonyl carbon of a carboxylic acid (C =O).

Signals in the aromatic region between δ 127.6 and 138.3 ppm. This includes a quaternary carbon signal (C-ipso) around δ 138.3 ppm and three signals for the five CH carbons of the phenyl ring (δ 128.5, 127.8, 127.6 ppm).

Three distinct signals for the methylene carbons. The benzylic carbon (O-C H₂-Ph) appears around δ 73.0 ppm. The carbon attached to the ether oxygen within the butyrate (B1204436) chain (C H₂-O) is found at approximately δ 69.4 ppm. The carbon alpha to the carboxyl group (C H₂-COOH) resonates at about δ 30.7 ppm, and the central methylene carbon (-CH₂-C H₂-CH₂-) is observed at the most upfield position, around δ 24.7 ppm.

Interactive Data Table: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 179.7 | C =O |

| 138.3 | Ar-C (ipso) |

| 128.5 | Ar-C H |

| 127.8 | Ar-C H |

| 127.6 | Ar-C H |

| 73.0 | OC H₂Ph |

| 69.4 | C H₂O |

| 30.7 | C H₂CO₂H |

| 24.7 | CH₂C H₂CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

O-H Stretch: A very broad and strong absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid functional group. The broadness is due to intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations usually appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3033 cm⁻¹). Aliphatic C-H stretching vibrations from the methylene groups are observed as sharper bands just below 3000 cm⁻¹ (e.g., 2946 cm⁻¹).

C=O Stretch: A very strong and sharp absorption peak is present at approximately 1710 cm⁻¹. This is a definitive indication of the carbonyl (C=O) stretching vibration of the carboxylic acid group.

C-O Stretches: The spectrum shows strong C-O stretching vibrations. The band associated with the ether linkage (Ar-CH₂-O -CH₂) is typically found around 1109 cm⁻¹. The C-O stretch of the carboxylic acid also contributes to absorption in the fingerprint region.

Interactive Data Table: IR Spectroscopy Data for this compound

| Wavenumber (νmax/cm⁻¹) | Vibration Type | Functional Group |

| ~3033 (broad) | O-H Stretch | Carboxylic Acid |

| ~2946 | C-H Stretch | Aliphatic (CH₂) |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1109 | C-O Stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

The molecular weight of this compound (C₁₁H₁₄O₃) is 194.23 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 194. A key fragmentation pathway involves the cleavage of the benzylic C-O bond, which is relatively weak. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium (B1234903) ion, resulting in a prominent peak at m/z = 91. Another significant fragment would be the loss of the benzyl group, leading to an ion corresponding to the butanoic acid ether radical cation.

The analysis of carboxylic acids like this compound by GC-MS can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the GC inlet. To overcome these issues, derivatization is commonly employed. The carboxylic acid is typically converted into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester, prior to analysis. This process improves chromatographic performance and yields more reliable mass spectra. When analyzed by GC-MS, the derivatized compound would show a molecular ion peak corresponding to the ester, and its fragmentation pattern would be characteristic of that derivative.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₄O₃. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is often detected as a sodiated adduct ([M+Na]⁺). The experimentally measured m/z value for this adduct is compared to the theoretically calculated value. An exact match within a very small margin of error (typically <5 ppm) confirms the elemental composition. For the [M+Na]⁺ adduct of C₁₁H₁₄O₃, the calculated m/z is 217.0835, and experimental findings have confirmed this exact mass, providing definitive proof of the molecular formula.

Optical Rotation and Chiroptical Studies

Optical rotation is a key characteristic of chiral molecules, which are molecules that are non-superimposable on their mirror images. While this compound itself is not chiral, its derivatives can be. Chiroptical studies, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are instrumental in determining the stereochemistry of such chiral derivatives.

As this compound is an achiral molecule, it does not exhibit optical activity. Therefore, its specific rotation is zero, and it does not produce a signal in ORD or CD spectroscopy. However, should a chiral center be introduced into the molecule, for instance, by substitution on the butanoic acid chain, the resulting enantiomers would rotate plane-polarized light in equal but opposite directions. The specific rotation, [α], would then be a crucial parameter for characterizing each enantiomer. This value is typically measured using a polarimeter at a specific temperature and wavelength (commonly the sodium D-line, 589 nm).

Table 1: Hypothetical Optical Rotation Data for Chiral Derivatives of this compound

| Enantiomer | Specific Rotation [α] (degrees) | Wavelength (nm) | Temperature (°C) | Solvent |

| (R)-isomer | +X | 589 | 20 | Chloroform |

| (S)-isomer | -X | 589 | 20 | Chloroform |

Note: This table is illustrative as no specific experimental data for chiral derivatives of this compound were found in the public domain.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of chemical compounds and to separate enantiomers.

For purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Chiral analysis by HPLC is necessary if the compound or its precursors are chiral. This involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation. For acidic compounds like this compound, polysaccharide-based or protein-based CSPs are often effective.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

Note: The selection of a suitable chiral column and mobile phase would require experimental screening for any specific chiral derivative of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, etc.) within a compound. This data is used to confirm the empirical formula of the molecule, which can then be compared with the molecular formula determined by mass spectrometry. For this compound, with the molecular formula C₁₁H₁₄O₃, the theoretical elemental composition can be calculated.

Table 4: Theoretical vs. Experimental Elemental Analysis of this compound (C₁₁H₁₄O₃)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 68.02 | Data not available |

| Hydrogen (H) | 7.27 | Data not available |

| Oxygen (O) | 24.71 | Data not available |

Note: No experimental elemental analysis data for this compound has been found in the surveyed literature. The experimental values would be expected to be in close agreement with the theoretical values for a pure sample.

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on “this compound” focusing on theoretical and computational chemistry studies. The search for specific Density Functional Theory (DFT) calculations and molecular docking simulations for this particular compound did not yield any dedicated research studies.

While extensive literature exists on the application of DFT and molecular docking to similar compounds—such as other butanoic acid derivatives, benzoic acids, and molecules containing benzyloxy groups—this information cannot be extrapolated to this compound without compromising scientific accuracy. nih.govnih.govbiointerfaceresearch.comjcdronline.org The instructions to focus solely on this compound and to provide detailed, accurate research findings cannot be fulfilled in the absence of primary research data for this specific molecule.

General principles of the requested methodologies are well-documented:

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. biointerfaceresearch.comnih.gov It is frequently employed for geometry optimization to find the most stable molecular conformation, predict electronic properties like HOMO-LUMO energy gaps to understand reactivity, and to simulate spectroscopic data (IR, UV-Vis, NMR) for comparison with experimental results. nih.govnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug design for analyzing ligand-protein binding patterns, identifying key interactions (like hydrogen bonds and hydrophobic contacts), and calculating binding energies to estimate the affinity of a ligand for a protein's active site. ajol.infobiorxiv.org

However, without specific studies applying these methods to this compound, the creation of the detailed sections and data tables as outlined in the user's request is not feasible. Generating such an article would require speculative data and would not meet the required standards of scientific authority and accuracy.

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively developed for 4-(Benzyloxy)butanoic acid are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications might affect its activity.

QSAR studies on related structural classes, such as benzoylaminobenzoic acid derivatives, reveal key insights into the types of physicochemical properties that often govern biological activity. nih.govdergipark.org.tr These studies typically correlate molecular descriptors with inhibitory potential against specific biological targets. nih.govdergipark.org.tr For a molecule like this compound, a hypothetical QSAR model would involve calculating various molecular descriptors, including:

Hydrophobicity: The lipophilicity of the molecule, often represented by logP, which would be influenced by the benzyl (B1604629) and butanoic acid moieties.

Electronic Properties: Descriptors such as atomic charges, dipole moment, and HOMO/LUMO energies, which are determined by the distribution of electrons across the molecule. Density Functional Theory (DFT) calculations are a common method to obtain these parameters. biointerfaceresearch.comresearchgate.net

Steric/Topological Descriptors: Parameters related to the molecule's size, shape, and connectivity, like molar refractivity and aromaticity. nih.gov

In studies of similar compounds, it has been found that increased hydrophobicity and aromaticity are often conducive to inhibitory activity. nih.gov A QSAR model for this compound and its derivatives would aim to create a statistically significant equation linking these types of descriptors to a measured biological effect. Such models are valuable for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. dergipark.org.tr

Prediction of Drug-Likeness and Molecular Properties

Computational tools are frequently used to predict the molecular properties and "drug-likeness" of a compound, which helps in assessing its potential as a therapeutic agent. These predictions are often based on established rules and models derived from the structures of known drugs. For this compound, several key properties can be calculated. While direct experimental data is limited, predictions can be made based on its structure using computational algorithms. Data for structurally related compounds, such as 4-(((benzyloxy)carbonyl)amino)butanoic acid, provides a reference for the types of properties that are evaluated. nih.govuni.lu

One of the most common frameworks for assessing drug-likeness is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

LogP (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Computational platforms can generate these and other relevant properties. The predicted values for a compound structurally similar to this compound, 4-(((benzyloxy)carbonyl)amino)butanoic acid, are presented below as an example of such a predictive analysis. nih.gov

Predicted Physicochemical Properties

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C12H15NO4 | nih.gov |

| Molecular Weight | 237.25 g/mol | nih.gov |

| XlogP | 1.3 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 4 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Topological Polar Surface Area | 75.6 Ų | nih.gov |

Further computational analyses can predict other properties, such as collision cross-section (CCS), which relates to the molecule's shape and size in the gas phase. These predictions are valuable in analytical chemistry for identifying the compound in complex mixtures. uni.lu

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]+ | 238.10739 | 153.1 | uni.lu |

| [M+Na]+ | 260.08933 | 157.8 | uni.lu |

| [M-H]- | 236.09283 | 154.8 | uni.lu |

| [M+NH4]+ | 255.13393 | 169.3 | uni.lu |

These computational predictions suggest that this compound and its close analogs would likely exhibit good drug-like properties, falling within the parameters of Lipinski's Rule of Five. Such in silico assessments are a critical first step in the drug discovery process, allowing researchers to prioritize compounds with a higher probability of success for further experimental investigation. aalto.fi

Biological and Pharmacological Research Applications of Derivatives

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, derivatives of 4-(benzyloxy)butanoic acid have been investigated for their potential to interact with key biological targets implicated in a range of diseases.

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Agonists of PPARα are utilized in the management of dyslipidemia. Research into novel PPARα agonists has explored derivatives that incorporate the 4-benzyloxy moiety.

One area of investigation has focused on 4-benzyloxy and 4-(2-phenylethoxy) chalcone (B49325) fibrate hybrids. In these complex structures, the benzyloxy group is a key feature. A 2-butanoic acid congener within this series demonstrated significant PPARα agonistic activity, with an Emax value of 90.55% and an EC50 of 25.0 μM, comparable to the reference drug fenofibric acid smolecule.com. These findings highlight the potential of the benzyloxy-butanoic acid substructure in the design of new PPARα agonists.

Another line of research has evolved from a 4-benzyloxy-benzylamino chemotype to develop potent and isoform-selective PPARα agonists. While these molecules are more complex than simple this compound, the 4-benzyloxy group is a critical component of the pharmacophore, contributing to the molecule's interaction with the receptor.

| Compound | Emax (%) | EC50 (μM) |

|---|---|---|

| 2-Butanoic acid congener (10i) | 90.55 | 25.0 |

| Fenofibric Acid (Reference) | 100 | 23.22 |

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibitors of HDACs have emerged as a promising class of anticancer agents. The general structure of many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.

Derivatives of this compound fit this pharmacophore model well. The carboxylic acid can function as a ZBG, interacting with the zinc ion in the active site of the enzyme. The butanoic acid chain serves as the linker, and the benzyloxy group can act as the cap, interacting with residues at the rim of the active site.

Research on short-chain fatty acids (SCFAs) has demonstrated that butyrate (B1204436) is a potent HDAC inhibitor. Phenylbutyrate, a structurally related compound, also exhibits HDAC inhibitory activity. This suggests that the butanoic acid portion of this compound is a key contributor to its potential HDAC inhibitory effects. The addition of the benzyloxy "cap" group could enhance binding affinity and selectivity for specific HDAC isoforms.

While direct studies on the antiviral activity of this compound derivatives are not extensively documented, research on structurally related benzoic acid derivatives has shown promise. For instance, a series of newly synthesized benzoic acid derivatives were evaluated for their antiviral activity against the influenza A virus. One compound, NC-5, was found to inhibit influenza A viruses, including an oseltamivir-resistant strain, in a dose-dependent manner nih.govnih.gov.

The general principle of using a carboxylic acid-containing scaffold for antiviral drug design is well-established. The benzyloxy group in this compound could be explored for its potential to enhance interactions with viral proteins or host factors involved in the viral life cycle. Further derivatization of the phenyl ring of the benzyloxy group could lead to the development of novel antiviral candidates.

The search for new antibacterial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of butanoic acid and related structures have been investigated for their antimicrobial properties. For example, newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have shown the ability to inhibit the growth of Gram-positive bacteria smolecule.com. These molecules contain a butoxy chain and a benzyl (B1604629) group, which are structurally reminiscent of this compound.

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For the aforementioned carbazole (B46965) derivatives, MIC values against Staphylococcus strains were found to be 32 µg/mL. This indicates a moderate level of antibacterial activity and suggests that the butoxy-benzyl moiety contributes to this effect.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus strains | 32 |

Biochemical Research and Pathway Elucidation

Beyond direct therapeutic applications, derivatives of this compound can serve as valuable tools in biochemical research to probe enzymatic mechanisms and elucidate metabolic pathways.

The study of how small molecules are metabolized by enzymes is fundamental to understanding their pharmacokinetic and pharmacodynamic properties. Research on 4-(benzoyloxy)butanoic acid, a close structural analog of this compound, has provided insights into its metabolism by cytochrome P450 (CYP) enzymes.

These studies have shown that different CYP isoforms metabolize 4-(benzoyloxy)butanoic acid with varying efficiencies. For example, CYP2C19 exhibits the highest catalytic efficiency, primarily through ester hydrolysis to yield 4-hydroxybutanoic acid and benzoic acid. In contrast, CYP3A4 metabolizes the compound through aromatic hydroxylation.

The kinetic parameters of these reactions, such as the Michaelis constant (Km) and maximum velocity (Vmax), have been determined for several CYP isoforms.

| CYP Isoform | Km (μM) | Vmax (pmol/min/nmol) | Primary Metabolic Pathway |

|---|---|---|---|

| CYP3A4 | 74.2 ± 8.1 | 182.5 ± 15.3 | Aromatic Hydroxylation |

| CYP2C19 | 31.4 ± 4.2 | 245.7 ± 18.9 | Ester Hydrolysis |

| CYP2D6 | 98.6 ± 11.7 | 156.8 ± 12.4 | Substrate Inhibition |

Such studies are crucial for predicting potential drug-drug interactions and understanding the metabolic fate of compounds containing the this compound scaffold.

Investigation of Biochemical Pathways

The investigation of biochemical pathways is a fundamental aspect of understanding cellular function and disease. Derivatives of this compound can be designed as tools to probe and elucidate these complex networks. By modifying the parent compound, researchers can create molecules that mimic endogenous metabolites or introduce specific functionalities, such as isotopic labels, to trace their metabolic fate.

One potential application lies in the study of fatty acid metabolism. Structurally related compounds, such as 4-(benzoyloxy)butanoic acid, have been identified as potentially useful for studying pathways related to fatty acids. Similarly, derivatives of this compound could be synthesized to act as analogs of short-chain fatty acids. For instance, by introducing a stable isotope like ¹³C or ¹⁴C into the butanoic acid backbone, these derivatives can serve as tracers. When introduced into a cellular or organismal system, their journey through metabolic pathways can be monitored using techniques like mass spectrometry or nuclear magnetic resonance (NMR). This allows researchers to map the enzymes and intermediates involved in specific metabolic sequences, such as fatty acid biosynthesis or degradation pathways nih.gov.

Furthermore, metabolomics studies often identify various organic acids as key players in distinguishing between healthy and diseased states. For example, pathways such as propanoate metabolism and fatty acid elongation have been shown to be significant in metabolic disorders nih.gov. Derivatives of this compound could be developed to selectively interact with or modulate enzymes within these pathways, helping to clarify the role of these pathways in pathophysiology. By observing the downstream metabolic changes following the introduction of a specifically designed derivative, researchers can infer the function and importance of a particular biochemical step mdpi.com.

Interaction Studies in Biological Systems

Understanding how molecules interact with proteins and other biological macromolecules is crucial for drug discovery and chemical biology. Derivatives of this compound offer a versatile scaffold for designing molecules to study these interactions. The carboxylic acid group can participate in ionic interactions and hydrogen bonding, while the benzyloxy group provides a hydrophobic region that can engage with nonpolar pockets in proteins.

In silico modeling and molecular docking are powerful computational techniques used to predict how a ligand might bind to the active site of a protein. For example, studies on other pharmacologically active acid derivatives have used docking to identify key interactions with target enzymes, such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. These computational approaches can be applied to screen libraries of virtual this compound derivatives against protein targets of interest, such as enzymes or receptors, to prioritize candidates for synthesis and experimental validation.

Experimentally, these interactions can be confirmed using a variety of biophysical and cellular techniques. Photoaffinity labeling and photocrosslinking are advanced methods used to covalently trap interacting proteins. A this compound derivative could be functionalized with a photoactivatable group, such as a diazirine. Upon exposure to UV light, this group forms a reactive species that covalently binds to nearby proteins, allowing for the identification of direct binding partners, including weak or transient interactors nih.gov. Subsequent analysis using techniques like co-immunoprecipitation and mass spectrometry can then identify the specific protein targets. This approach is invaluable for discovering novel protein-protein interactions or validating drug-target engagement within a native cellular environment nih.gov.

Chemical Biology Probes and Ligands

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in biological systems nih.gov. Ligands are molecules that bind to a specific receptor or enzyme. Derivatives of this compound serve as a promising starting point for the development of such tools. The key to creating a useful probe is to optimize its potency, selectivity, and ability to function within a cellular context nih.gov.

The development of ligands for specific receptor families is a significant area of research. For instance, the structurally related benzyloxybenzoic acid scaffold has been successfully used to develop potent and selective ligands for nuclear receptors (NRs) nih.gov. By systematically modifying the substituents on the phenyl ring and altering the linker, researchers were able to tune the activity of these compounds, creating both agonists (activators) and inverse agonists (repressors) for specific NR subtypes nih.gov. This demonstrates the potential of the benzyloxy-containing scaffold in designing molecules with specific pharmacological profiles. A similar strategy could be applied to this compound, where the butanoic acid chain offers different conformational flexibility compared to a rigid benzoic acid, potentially enabling interaction with a different set of targets.

To function as effective chemical probes, these derivatives can be further modified with reporter tags. For example, a fluorescent dye could be attached to allow for visualization of the target protein's localization within a cell via microscopy. Alternatively, a biotin (B1667282) tag could be incorporated to facilitate the affinity purification of the target protein and its associated complexes for further analysis. The development of such bifunctional molecules, containing a target-binding element, a reactive group for covalent linkage, and a reporter tag, represents a powerful strategy in chemical biology for target identification and validation nih.gov.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies and Catalysis

While established methods for synthesizing 4-(Benzyloxy)butanoic acid exist, such as from γ-butyrolactone, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. A key area of development is the exploration of advanced catalytic systems. The concept of cooperative catalysis, where two distinct catalysts work in synergy to activate different parts of the reacting molecules, offers a powerful strategy for creating complex derivatives that would be challenging to produce otherwise acs.orgchim.itresearchgate.netethz.ch. This approach can lead to unprecedented transformations with high selectivity and efficiency chim.it.

Future synthetic research may involve:

Dual-Catalyst Systems: Employing combinations of transition metals and organocatalysts to achieve novel transformations of the butanoic acid backbone or the benzyl (B1604629) group acs.orgchim.it.

Biocatalysis: Using enzymes to produce enantiomerically pure derivatives, which is crucial for pharmaceutical applications.

Flow Chemistry: Developing continuous flow processes for the large-scale production of this compound and its derivatives, offering improved safety, efficiency, and scalability over traditional batch methods.

Sustainable Catalysts: Investigating the use of earth-abundant metals and greener solvent systems to reduce the environmental impact of synthesis bohrium.comresearchgate.net.

Exploration of New Biological Activities and Therapeutic Targets

The core structure of this compound is present in various biologically active molecules, suggesting significant untapped therapeutic potential. Current research has identified derivatives with promising activities, paving the way for future exploration into new disease areas and molecular targets.

Emerging research has highlighted the potential of chemotypes derived from this structure. For instance, a "4-benzyloxy-benzylamino" scaffold has been developed into potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. These compounds show potential for treating retinal disorders like diabetic retinopathy by ameliorating inflammation and vascular leakage nih.govdiabetesjournals.orgdiabetesjournals.orgarvojournals.orgnih.gov. Similarly, derivatives of (S)-3-(4-(benzyloxy)phenyl)propanoic acid have been identified as a new class of antagonists for the G protein-coupled receptor 34 (GPR34), a novel target for treating neuropathic pain by modulating microglial activity in the spinal cord nih.govnih.govresearchgate.net.

Future research in this area will likely focus on:

Expanding Therapeutic Targets: Screening libraries of this compound derivatives against a wider range of biological targets, including kinases, ion channels, and other GPCRs, to identify new therapeutic applications.

Neurological Disorders: Building on the success of GPR34 antagonists, further investigation into related butanoic acid derivatives for other neurological and psychiatric conditions is warranted.

Anti-inflammatory and Anti-infective Agents: Exploring modifications of the core structure to develop new anti-inflammatory drugs that may act on pathways like MAPK-NF-κB/iNOS, and antibacterial agents that could target essential enzymes in pathogens.

| Derivative Class | Therapeutic Target | Potential Application | Key Findings |

|---|---|---|---|

| 4-Benzyloxy-benzylamino Analogs | PPARα | Diabetic Retinopathy, Age-Related Macular Degeneration | Acts as a selective agonist, reducing vascular leakage and inflammation in retinal disease models. nih.govdiabetesjournals.org |

| (S)-3-(4-(benzyloxy)phenyl)propanoic Acid Derivatives | GPR34 | Neuropathic Pain | Identified as a new class of potent GPR34 antagonists, showing efficacy in animal models of neuropathic pain. nih.govnih.govresearchgate.net |

Advanced Computational Modeling and Drug Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of molecules with optimized properties. For this compound and its derivatives, in silico methods can accelerate the discovery of new therapeutic agents and provide deep insights into their mechanisms of action.

Advanced computational techniques can be applied to:

Predict Binding and Selectivity: Methods like umbrella sampling simulations and end-point binding free energy calculations (MM/GBSA) can elucidate why a particular derivative binds strongly and selectively to its target, such as the aldo-keto reductase AKR1C3, over closely related isoforms nih.govacs.org. This is crucial for designing drugs with fewer off-target effects nih.gov.

Structure-Activity Relationship (SAR) Studies: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can identify the key structural features that determine a compound's biological activity, guiding the synthesis of more potent analogs nih.gov.

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against 3D models of biological targets, such as GPCRs, to identify promising new hits for synthesis and testing nih.govpnas.orgfrontiersin.orgosti.govmdpi.com.

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize candidates with better drug-like profiles early in the discovery process.

| Technique | Application | Insight Provided |

|---|---|---|

| Umbrella Sampling & MM/GBSA | Elucidating inhibitor selectivity for AKR1C3 | Reveals the energetic basis for preferential binding to one enzyme isoform over another. nih.gov |

| 3D-QSAR | Investigating structural features for AKR1C3 inhibition | Identifies which parts of the molecule are critical for its biological activity. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating GPCR signaling mechanisms | Provides insights into the dynamic conformational changes of receptors upon ligand binding. osti.gov |

| Virtual High-Throughput Screening | Discovering novel enzyme inhibitors | Identifies new and structurally diverse compounds with desired biological activity from large digital libraries. nih.gov |

Integration into Materials Science and Polymer Chemistry

The distinct chemical moieties within this compound—a carboxylic acid group and a benzyloxy group—make it an attractive monomer or functionalizing agent for advanced materials. The carboxylic acid can be used for polymerization or for grafting onto existing polymer backbones, while the benzyloxy group can impart specific properties like rigidity, hydrophobicity, and thermal stability.

Future research in materials science could involve: